Trishomocubanyl-Derived Diamine (Compound 9) Achieves a 2-fold Improvement in Anti-Tubercular MIC Compared to the Adamantyl-Based SQ109
In a direct head-to-head comparison of N-geranyl-1,2-diamine derivatives, the trishomocubanyl-substituted compound (9), which is synthesized from D3-trishomocubanone, exhibited a lower minimum inhibitory concentration (MIC) range against Mycobacterium tuberculosis H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains than the parent adamantyl compound SQ109. The narrower MIC window (0.5–2 μg/mL) for compound 9, versus 0.5–4 μg/mL for SQ109, demonstrates that the trishomocubane cage imparts a more consistent and potent antimycobacterial effect [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC against H37Rv, MDR, and XDR strains of M. tuberculosis) |
|---|---|
| Target Compound Data | MIC = 0.5–2 μg/mL for trishomocubanyl diamine (compound 9) |
| Comparator Or Baseline | MIC = 0.5–4 μg/mL for SQ109 (adamantyl diamine) |
| Quantified Difference | Upper bound of MIC range reduced by 2 μg/mL (4 → 2 μg/mL); approximately 2-fold improvement in the worst-case MIC. |
| Conditions | Broth microdilution assay against M. tuberculosis H37Rv, MDR, and XDR clinical isolates; compounds tested as free bases. |
Why This Matters
For medicinal chemistry groups optimizing anti-TB leads, the trishomocubanyl pharmacophore delivers a measurable potency advantage over the widely used adamantyl scaffold, making the ketone a critical starting material.
- [1] Onajole, O. K.; Coovadia, Y.; Kruger, H. G.; Maguire, G. E. M.; Pillay, M.; Govender, T. Novel polycyclic 'cage'-1,2-diamines as potential anti-tuberculosis agents. *Eur. J. Med. Chem.* 2012, 54, 1–9. View Source
